(R)-2-methylpyrrolidine hydrochloride
Overview
Description
®-2-methylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methylpyrrolidine hydrochloride typically involves the resolution of racemic 2-methylpyrrolidine or the asymmetric synthesis using chiral catalysts or auxiliaries. One common method is the asymmetric hydrogenation of 2-methylpyrroline using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of ®-2-methylpyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-methylpyrrolidine hydrochloride may involve large-scale asymmetric hydrogenation processes or enzymatic resolution techniques. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Enzymatic resolution, for example, can be performed using lipases or other enzymes that selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidines.
Scientific Research Applications
®-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-methylpyrrolidine hydrochloride depends on its specific application. In asymmetric catalysis, for example, the compound acts as a chiral ligand that coordinates to a metal center, influencing the stereochemistry of the catalytic reaction. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methylpyrrolidine hydrochloride: The enantiomer of ®-2-methylpyrrolidine hydrochloride, with different stereochemical properties.
Pyrrolidine: The parent compound without the methyl substitution.
N-methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness
®-2-methylpyrrolidine hydrochloride is unique due to its chiral nature and the specific ®-configuration, which imparts distinct stereochemical properties. This makes it valuable in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds.
Properties
IUPAC Name |
(2R)-2-methylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIFWYJFOEKIM-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456821 | |
Record name | (R)-2-methylpyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135324-85-5 | |
Record name | (R)-2-methylpyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-(-)-2-Methylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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